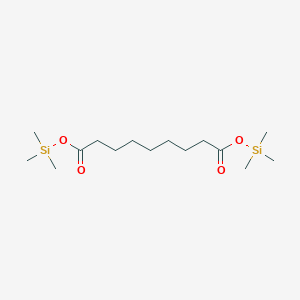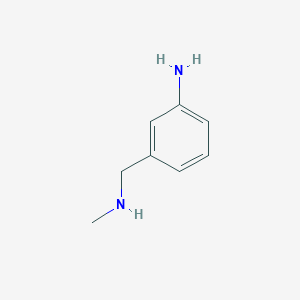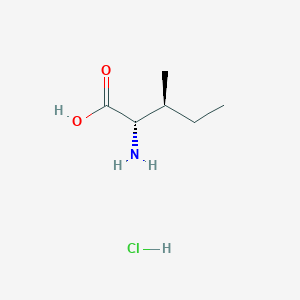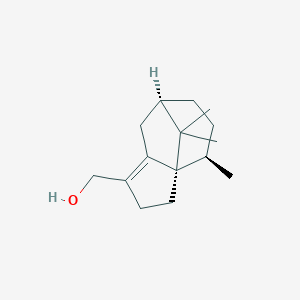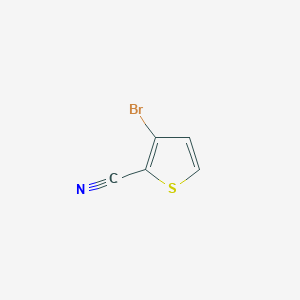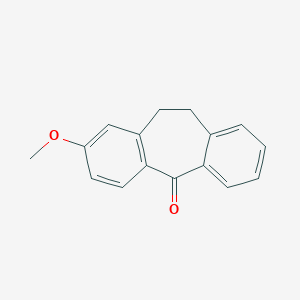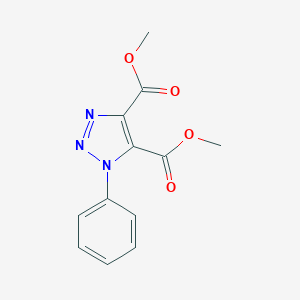
1-苯基-1H-1,2,3-三唑-4,5-二甲酸二甲酯
描述
Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with a phenyl group and two ester groups
科学研究应用
Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
作用机制
Target of Action
It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Mode of Action
Triazole compounds are known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound might interact with its targets by facilitating proton transfer, leading to changes in the target’s function.
Biochemical Pathways
The transformation between the enol and keto forms after excited-state proton transfer is a key photophysical property of triazole compounds . This suggests that the compound might influence pathways involving proton transfer and tautomeric transformations.
Pharmacokinetics
It’s known that imidazole, a similar heterocyclic compound, is highly soluble in water and other polar solvents , which could suggest good bioavailability for Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. For instance, the dipole moment, melting point, and boiling point of the imidazole ring, a similar compound, are 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively , suggesting that similar environmental conditions might influence the action of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate.
生化分析
Biochemical Properties
Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered metabolic pathways and effects on cellular function .
Cellular Effects
The effects of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are essential for cell signaling and regulation. This inhibition can result in changes in gene expression and subsequent cellular responses. The binding interactions are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity. Exceeding this range can cause adverse reactions, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Subcellular Localization
The subcellular localization of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall efficacy. For example, localization to the mitochondria may enhance its effects on cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective . The reaction can be represented as follows:
Phenyl azide+Dimethyl acetylenedicarboxylateCu(I)Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the process .
化学反应分析
Types of Reactions: Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different triazole-based products.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazoles .
相似化合物的比较
- 1,2,3-Triazole-4,5-dicarboxylic acid
- 1-Benzyl-1,2,3-triazole-4,5-dicarboxylate
- Dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Uniqueness: Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenyl group and ester functionalities enhances its reactivity and potential for diverse applications compared to other triazole derivatives .
属性
IUPAC Name |
dimethyl 1-phenyltriazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-18-11(16)9-10(12(17)19-2)15(14-13-9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKQEVLPVNRLNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339379 | |
| Record name | Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17304-69-7 | |
| Record name | Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


